[(2S)-3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate
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Overview
Description
[(2S)-3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate is a complex organic compound characterized by its unique structure, which includes multiple unsaturated fatty acid chains and a chlorinated glycerol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate typically involves the esterification of (Z)-octadec-9-enoic acid with (2S)-3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chains, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can occur at the double bonds, converting them into single bonds and resulting in saturated derivatives.
Substitution: The chlorine atom in the glycerol backbone can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acid esters.
Substitution: Hydroxylated or aminated glycerol derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(2S)-3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cell membrane structure and function. Its incorporation into lipid bilayers can affect membrane fluidity and permeability, making it a useful tool for studying membrane dynamics.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug delivery systems due to its ability to interact with cell membranes and enhance the uptake of therapeutic agents.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in the production of high-performance lubricants and surfactants.
Mechanism of Action
The mechanism of action of [(2S)-3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate involves its interaction with cell membranes. The compound can integrate into lipid bilayers, altering their structure and function. This integration can affect membrane fluidity, permeability, and the activity of membrane-bound proteins. The molecular targets and pathways involved in these effects are still under investigation, but they may include interactions with specific lipid domains and membrane proteins.
Comparison with Similar Compounds
Similar Compounds
[(2S)-3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate: This compound is unique due to its specific combination of unsaturated fatty acid chains and a chlorinated glycerol backbone.
This compound: Similar compounds include other chlorinated glycerol esters with different fatty acid chains, such as this compound.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines multiple unsaturated fatty acid chains with a chlorinated glycerol backbone. This unique combination imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C39H69ClO4 |
---|---|
Molecular Weight |
637.4 g/mol |
IUPAC Name |
[(2S)-3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H69ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,37H,3-11,13,15-16,21-36H2,1-2H3/b14-12-,19-17-,20-18-/t37-/m1/s1 |
InChI Key |
LIBNDJOBAGMROQ-PKJIHPHSSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](CCl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
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